6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Description
Properties
IUPAC Name |
6,7-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-3-4-10-13(9(8)2)16-12-5-6-15-7-11(12)14(10)17/h3-4,15H,5-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZCTKBQMCOEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(N2)CCNC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyanopyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one and its analogs:
Key Observations:
Fluorinated analogs (e.g., 8-fluoro-5-methyl) benefit from fluorine’s electronegativity, enhancing metabolic stability and binding interactions with target proteins .
Safety and Handling: The 5-ethyl compound is associated with significant health hazards (organ damage, genetic defects) and environmental risks, necessitating stringent safety protocols .
Applications: Fluorinated derivatives are often prioritized in drug discovery for their improved pharmacokinetic profiles. The trifluoroacetyl-containing compound may serve as a precursor for kinase inhibitors. The 6,7-dimethyl variant’s lack of fluorine could limit its use in contexts requiring prolonged metabolic stability but may offer advantages in non-polar environments.
Research Findings and Gaps
- Structural-Activity Relationships (SAR) : Methyl and ethyl groups at different positions modulate steric and electronic effects, but direct comparative data on potency or toxicity for the 6,7-dimethyl compound are absent in the provided evidence.
- Environmental Impact: Fluorinated compounds pose risks of bioaccumulation, as noted in the discontinued trifluoroacetyl derivative , whereas the environmental fate of the dimethyl analog remains unstudied.
- Synthetic Accessibility : The discontinued status of some analogs highlights challenges in scaling synthesis or meeting safety standards, which may also apply to the dimethyl compound.
Biological Activity
6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex naphthyridine structure that contributes to its biological properties.
Research indicates that this compound exhibits various mechanisms of action:
- Antimicrobial Activity : It has shown efficacy against several bacterial strains by inhibiting key enzymatic pathways necessary for bacterial survival.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine production and promoting anti-inflammatory mediators.
- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases.
Case Study 3: Neuroprotection
Research conducted on neuronal cell cultures indicated that treatment with the compound resulted in a significant decrease in cell death induced by oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes.
Detailed Research Findings
Recent investigations have focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions can improve potency and selectivity against targeted biological pathways.
Table: Structure-Activity Relationship Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
